molecular formula C16H13ClO B8649592 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride

Katalognummer: B8649592
Molekulargewicht: 256.72 g/mol
InChI-Schlüssel: GJYMAIMWYXLDMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is an organic compound with a complex polycyclic structure. It is a derivative of dibenzo[a,d]cycloheptene, which is known for its applications in various chemical and pharmaceutical fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride typically involves the chlorination of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This reaction is usually carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.

Analyse Chemischer Reaktionen

Types of Reactions

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted dibenzo[a,d]cycloheptenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonyl chloride is unique due to its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the production of complex organic molecules .

Eigenschaften

Molekularformel

C16H13ClO

Molekulargewicht

256.72 g/mol

IUPAC-Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonyl chloride

InChI

InChI=1S/C16H13ClO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2

InChI-Schlüssel

GJYMAIMWYXLDMT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.